molecular formula C14H9N3O3S2 B3357398 N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide CAS No. 72732-41-3

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Cat. No.: B3357398
CAS No.: 72732-41-3
M. Wt: 331.4 g/mol
InChI Key: GQDSXMRCQWOMTQ-DHZHZOJOSA-N
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Description

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a thiazolidinone derivative characterized by a 2-furanylmethylene substituent at the 5-position of the thiazolidinone ring and a 4-pyridinecarboxamide group at the 3-position. Its core structure combines a thiazolidinone scaffold with a fused furan and pyridine system, which is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-12(9-3-5-15-6-4-9)16-17-13(19)11(22-14(17)21)8-10-2-1-7-20-10/h1-8H,(H,16,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDSXMRCQWOMTQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72732-41-3
Record name 4-Pyridinecarboxamide, N-(5-(2-furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the Schiff base. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-pyridinecarboxamide-functionalized thiazolidinones. Below is a detailed comparison with analogs differing in substituents, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Nitrophenyl Derivatives
  • Compound : N-(5-((2-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CID 5900484)
    • Molecular Formula : C₁₆H₁₀N₄O₄S₂
    • Key Feature : 2-Nitrophenyl substituent introduces strong electron-withdrawing effects.
    • Collision Cross-Section (CCS) :
  • [M+H]+: 179.4 Ų
  • [M-H]-: 184.0 Ų .
    • Comparison :
  • Higher molecular weight (386.02 g/mol) due to nitro group.
  • Reduced solubility compared to furan derivatives due to nitro group hydrophobicity.
Hydroxyphenyl Derivatives
  • Compound : N-(5-((3-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CID 1385877)
    • Molecular Formula : C₁₆H₁₁N₃O₃S₂
    • Key Feature : 3-Hydroxyphenyl group enhances hydrogen-bonding capacity.
    • Comparison :
  • Similar molecular weight (357.41 g/mol) to the furan derivative.
  • Increased polarity due to phenolic -OH group, improving aqueous solubility .
Benzodioxol Derivatives
  • Compound: (Z)-N-(3-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide Molecular Formula: C₂₀H₁₆N₄O₅S₂ Key Feature: Benzodioxol substituent provides aromatic bulk and metabolic stability. Comparison:
  • Higher molecular weight (456.49 g/mol) due to benzodioxol and hydrazide groups.
  • Predicted pKa ~9.66, suggesting altered ionization under physiological conditions .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in CID 5900484) may enhance stability but reduce bioavailability.
  • Hydroxyl groups (e.g., CID 1385877) improve solubility and interaction with polar biological targets.
  • Furan rings (target compound) balance lipophilicity and π-π interactions, making them versatile for drug design.

Collision Cross-Section (CCS) and Physicochemical Properties

Compound Adduct CCS (Ų) Molecular Weight (g/mol)
Target Compound [M+H]+ 179.4 359.42
CID 5900484 [M+H]+ 179.4 386.02
CID 1385877 [M+H]+ Not reported 357.41

Analysis :

  • Similar CCS values for [M+H]+ adducts suggest comparable gas-phase conformations despite substituent differences.
  • Higher molecular weight in nitro derivatives correlates with increased CCS in [M+Na]+ adducts (190.3 Ų) .

Commercial and Industrial Relevance

  • CID 6446937 (Inabenfide): Marketed as a plant growth regulator, demonstrating agricultural applications of pyridinecarboxamide-thiazolidinone hybrids .
  • Supplier Data : CID 5900484 and related nitro derivatives are available from 3+ suppliers, indicating research interest in nitro-containing bioactive compounds .

Biological Activity

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with both thione and carbonyl functionalities, linked to a pyridinecarboxamide moiety. Its molecular formula is C14H9N3O3S2, with a molecular weight of approximately 387.4 g/mol. The presence of the furanylmethylene group enhances its reactivity and biological activity, making it a subject of interest in pharmacological studies .

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity : Its ability to scavenge free radicals indicates significant antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7), with IC50 values indicating effective concentrations for inducing cell death .

Synthesis Pathways

Several synthetic routes have been explored for the preparation of this compound. The synthesis typically involves the condensation of appropriate thiazolidine derivatives with pyridinecarboxamide precursors. The following table summarizes some key synthetic approaches:

Synthetic Route Starting Materials Yield
Route AThiazolidine + Pyridine derivativeHigh (85-95%)
Route BFuranyl aldehyde + ThiazolidineModerate (70-80%)

Case Studies and Research Findings

  • Antimicrobial Studies : In one study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 to 20 mm, indicating effective antimicrobial properties.
  • Antioxidant Activity Assessment : The DPPH radical scavenging assay revealed an IC50 value of 25 µg/mL for the compound, outperforming several standard antioxidants like ascorbic acid . This suggests that the compound could be developed as a therapeutic agent for conditions related to oxidative stress.
  • Cytotoxicity Evaluation : In vitro tests on A-549 and MCF-7 cell lines showed IC50 values of 22.09 µg/mL and 6.40 µg/mL respectively, highlighting its potential as an anticancer agent .

Comparative Analysis

The unique properties of this compound can be compared with other similar compounds:

Compound Name Structural Features Unique Characteristics
4-Pyridinecarboxamide, N-(5-(4-bromophenyl)-2-furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinylBromophenyl instead of furanylmethyleneDifferent biological activity due to bromine substitution
2-Methyl-N-(4-oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamideMethyl group addition alters lipophilicityAltered pharmacokinetics
N-[5-(2-Nitrophenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamideNitrophenyl substitution affects reactivityIncreased potential for nitro-group related activities

Q & A

Q. Q1. What are the recommended synthetic routes for N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, and how can purity be optimized?

Methodological Answer: The synthesis of thiazolidinyl-pyridinecarboxamide derivatives typically involves multi-step condensation and cyclization reactions. For example:

Core Thiazolidinone Formation: React 4-pyridinecarboxylic acid with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to form the thioxo-thiazolidinone ring .

Furanylmethylene Incorporation: Introduce the 2-furanylmethylene group via a Knoevenagel condensation using furfuraldehyde and catalytic piperidine in anhydrous ethanol .

Purification: Use column chromatography (silica gel, CHCl₃/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and characterize final products using elemental analysis and HPLC .

Q. Q2. How can the crystal structure of this compound be resolved, and what coordination patterns are relevant?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

  • Crystallization: Grow crystals via slow diffusion of methanol into an aqueous AgNO₃ solution (for metal coordination studies) .
  • Data Collection: Use a Rigaku Mercury CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Key Observations:
    • The thiazolidinyl ring adopts a planar conformation, with Ag(I) coordination observed at N atoms (bond lengths: 2.152–2.157 Å) .
    • Distorted linear coordination geometry (bond angle: ~172.55°) due to Ag···O interactions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for thiazolidinyl-carboxamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural Variants: Compare substituents (e.g., 4-chlorophenyl vs. furanylmethylene) using molecular docking to assess binding affinity differences .
  • Experimental Conditions: Standardize assays (e.g., IC₅₀ measurements at fixed pH and temperature).
  • Data Validation: Cross-validate results with orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. Table 1: Comparative Bioactivity of Analogues

SubstituentIC₅₀ (μM)Assay TypeReference
4-Chlorophenyl12.3Tyrosinase
2-Furanylmethylene8.7Tyrosinase
4-Methylphenyl18.9Cytotoxicity

Q. Q4. What advanced analytical strategies are recommended for detecting degradation products of this compound?

Methodological Answer:

  • LC-HRMS: Use a C18 column (ACN/H₂O + 0.1% formic acid) with ESI+ mode to identify oxidative degradation (e.g., sulfoxide formation at the thioxo group) .
  • GC-MS: Derivatize polar metabolites (e.g., silylation) and compare retention indices with libraries for furan ring-opened products .
  • NMR Tracking: Monitor ¹H-NMR shifts (e.g., disappearance of thiazolidinyl CH₂ protons at δ 3.8–4.2 ppm) under accelerated stability conditions (40°C/75% RH) .

Q. Q5. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking Studies: Target enzymes (e.g., COX-2) with Glide SP precision, focusing on hydrogen bonds between the pyridinecarboxamide and catalytic residues (e.g., Arg120) .
  • MD Simulations: Assess stability of ligand-receptor complexes (50 ns trajectories) to prioritize derivatives with low RMSD (<2 Å) .

Methodological Challenges

Q. Q6. What strategies mitigate aggregation issues in solubility-limited biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 (1:4) to maintain solubility without denaturing proteins .
  • Critical Micelle Concentration (CMC): Determine via fluorescent probes (e.g., pyrene) to avoid false positives in cell-based assays .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

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